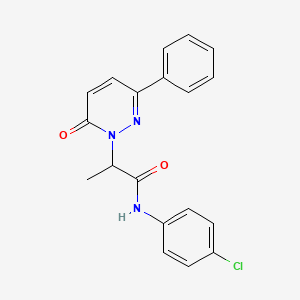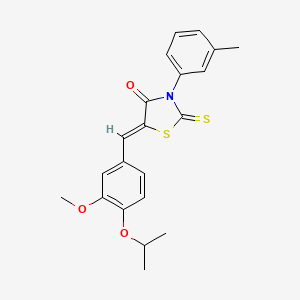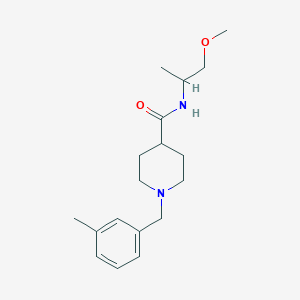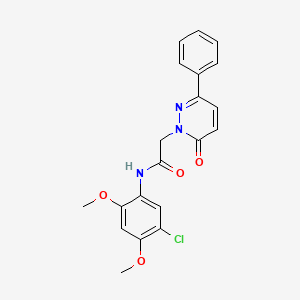
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide, also known as CPP, is a chemical compound that has been extensively researched for its potential applications in various fields of science. CPP is a pyridazine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which enhances the cholinergic neurotransmission and improves cognitive function. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and NMDA receptors, which play a crucial role in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to improve cognitive function and memory retention. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to modulate the activity of ion channels, which play a crucial role in neuronal excitability and synaptic plasticity. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain and enhances cholinergic neurotransmission.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has several advantages for lab experiments, including its low toxicity and high stability. However, N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has some limitations, including its low solubility in water and its high cost.
将来の方向性
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has several potential future directions, including its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide and its potential applications in various fields of science.
合成法
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been synthesized through various methods, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to obtain 4-chloro-α-phenylpyridine-3-acetic acid ethyl ester. This compound is then reacted with hydrazine hydrate to obtain N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of acetylacetone and the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst.
科学的研究の応用
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13(19(25)21-16-9-7-15(20)8-10-16)23-18(24)12-11-17(22-23)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKRZUZFRARJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-[(5-acetyl-2-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5063901.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063910.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5063917.png)

![2-{[4-benzyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B5063936.png)
![1-(2,5-dimethylphenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5063938.png)
![4-methoxy-N-(2-(3-nitrophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5063946.png)
![ethyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5063950.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5063959.png)

![N-[5-(2-anilino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzamide](/img/structure/B5063976.png)